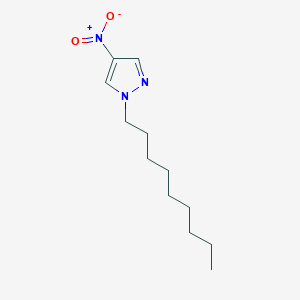
1-Ethyl-6-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Ethyl-6-methyl-1H-indole-2-carboxylic acid has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. In particular, it has been investigated as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to possess anti-tumor activity in animal models, and it has been suggested that it may have potential as an antiproliferative agent. Additionally, this compound has been studied for its potential use in the synthesis of various pharmaceuticals, such as 5-fluorouracil.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cell biology . The interaction often involves electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole nucleus .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid in laboratory experiments is its high solubility in aqueous solutions, which makes it easier to use in a wide range of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid. These include further investigations into its mechanism of action and its potential applications in the treatment of cancer and other diseases. Additionally, further studies into the synthesis of this compound and its derivatives are needed to develop more efficient and cost-effective methods for their production. Other potential areas of research include the development of novel drug delivery systems based on this compound, as well as further investigations into its anti-inflammatory and anti-oxidative properties. Finally, further research into the biochemical and physiological effects of this compound is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
1-Ethyl-6-methyl-1H-indole-2-carboxylic acid can be synthesized through the reaction of ethyl-6-methyl-1H-indole-2-carboxylate with anhydrous hydrochloric acid. The reaction proceeds in two steps. In the first step, ethyl-6-methyl-1H-indole-2-carboxylate is reacted with anhydrous hydrochloric acid to form ethyl-6-methyl-1H-indole-2-carboxylic acid chloride. In the second step, ethyl-6-methyl-1H-indole-2-carboxylic acid chloride is reacted with an aqueous solution of sodium hydroxide to form this compound.
Propiedades
IUPAC Name |
1-ethyl-6-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-10-6-8(2)4-5-9(10)7-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYUOHLUSTYCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)

![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)



amine](/img/structure/B6362497.png)
